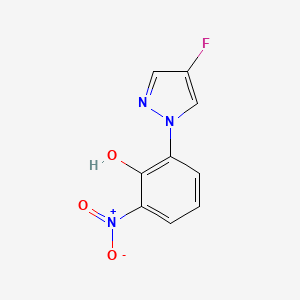

2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol

Beschreibung

Contextualization within Halogenated Phenols and Nitrophenol Derivatives

Halogenated nitrophenols are a class of organic compounds that have garnered considerable attention in synthetic, industrial, and environmental chemistry. cas.cn The presence of a halogen (in this case, fluorine), a nitro group, and a hydroxyl group on a benzene (B151609) ring creates a complex electronic environment that dictates the molecule's reactivity and physical properties.

The specific arrangement of these functional groups in a precursor like 2-fluoro-6-nitrophenol (B128858) makes it a valuable building block. chemimpex.com The nitration of phenols is a classic and widely studied organic reaction, with regioselectivity being a key challenge governed by steric and electronic effects. dergipark.org.trnih.gov The synthesis of halogenated nitrophenols often involves the nitration of a corresponding halogenated phenol (B47542) or the halogenation of a nitrophenol, with reaction conditions carefully controlled to achieve the desired isomer. google.com The study of these compounds also extends to their environmental fate, as halogenated nitrophenols are recognized as emerging pollutants, making their microbial degradation a subject of active research. cas.cnresearchgate.net

Table 1: Physicochemical Properties of a Related Precursor Compound

| Property | Value | Source |

| Compound Name | 2-Fluoro-6-nitrophenol | |

| CAS Number | 1526-17-6 | chemimpex.comnih.gov |

| Molecular Formula | C₆H₄FNO₃ | chemimpex.comnih.gov |

| Molecular Weight | 157.1 g/mol | chemimpex.comnih.gov |

| Appearance | Light yellow to orange powder/crystal | chemimpex.com |

| Melting Point | 90 - 94 °C | chemimpex.com |

Significance of the Pyrazole (B372694) Heterocycle in Chemical Design

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from the frequent appearance of the pyrazole core in a vast number of biologically active compounds and FDA-approved drugs. nih.govresearchgate.net The pyrazole ring system is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. researchgate.netglobalresearchonline.netnih.gov

The versatility of the pyrazole ring is due to several factors:

Structural Rigidity: It provides a stable, planar core for the orientation of various functional groups.

Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.

Synthetic Accessibility: A wide variety of synthetic methods exist for the preparation and functionalization of the pyrazole ring, allowing for extensive structural diversification. nih.govnih.gov

The introduction of a fluorine atom onto the pyrazole ring, as in the 4-fluoropyrazole moiety, can further enhance its pharmacological profile. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net The synthesis of fluorinated pyrazoles is an active area of research, with methods including direct fluorination and the use of fluorinated building blocks. researchgate.nettib.euthieme-connect.de The incorporation of this valued heterocyclic system into the 2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol structure suggests a high potential for discovering novel biological activities.

Overview of Research Trajectories for Multi-Functionalized Aromatic Systems

Key research trajectories include:

Late-Stage Functionalization: Developing methods to selectively introduce functional groups onto complex aromatic molecules in the final stages of a synthesis. This allows for the rapid generation of diverse molecular libraries for screening purposes. acs.org

Catalysis: The use of catalysts, particularly transition metals like palladium, is crucial for developing efficient and selective reactions to build these complex structures. drugdiscoveryonline.com

Understanding Non-Covalent Interactions: Investigating how different functional groups within a molecule and between molecules interact through forces like hydrogen bonding and π-π stacking. These interactions are critical for a drug's binding to its target and for the structural organization of organic materials. nih.govstfc.ac.ukrsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a multi-functionalized molecule and assessing how these changes affect its biological activity or physical properties. This iterative process is fundamental to optimizing lead compounds in drug development. nih.gov

The structure of this compound is a prime example of a multi-functionalized aromatic system, combining a halogen, a nitro group, a hydroxyl group, and a heterocyclic ring. The study of such molecules aims to understand the synergistic or antagonistic effects arising from the interplay of these distinct functionalities.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted by its potential to be a novel chemical entity with unique properties derived from its hybrid structure. The rationale for its study is built upon the established importance of its constituent chemical motifs.

The primary motivations for this research include:

Novel Bioactivity: The combination of the pharmacologically validated pyrazole scaffold with the synthetically important nitrophenol structure presents a promising strategy for the discovery of new therapeutic agents. The fluorine atoms on both the pyrazole and phenol rings could enhance potency and pharmacokinetic properties.

Synthetic Utility: This compound could serve as a versatile intermediate for further chemical elaboration. The nitro group can be reduced to an amine, the phenolic hydroxyl can be alkylated or esterified, and the pyrazole ring can participate in various reactions, opening pathways to a wide array of new derivatives.

Materials Science Applications: Aromatic nitro compounds and heterocyclic systems are often explored for applications in materials science, including the development of dyes, nonlinear optical materials, and energetic materials. rsc.orgresearchgate.net The specific combination of functional groups in this molecule could lead to interesting and useful physical properties.

Fundamental Chemical Insight: Studying the synthesis, reactivity, and physicochemical properties of this molecule provides fundamental insights into how different functional groups influence one another within a complex aromatic system. This knowledge contributes to the broader understanding of chemical principles that guide the design of new molecules for any application.

In essence, this compound is a model compound that bridges the gap between established chemical frameworks, offering a rich field for synthetic exploration, biological screening, and physicochemical analysis.

Eigenschaften

Molekularformel |

C9H6FN3O3 |

|---|---|

Molekulargewicht |

223.16 g/mol |

IUPAC-Name |

2-(4-fluoropyrazol-1-yl)-6-nitrophenol |

InChI |

InChI=1S/C9H6FN3O3/c10-6-4-11-12(5-6)7-2-1-3-8(9(7)14)13(15)16/h1-5,14H |

InChI-Schlüssel |

CASKJZYDOIFPAT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)N2C=C(C=N2)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 2 4 Fluoro 1 Pyrazolyl 6 Nitrophenol and Its Analogues

Regioselective Functionalization Strategies for Phenolic Scaffolds

Achieving the desired 1,2,3-substitution pattern on the phenolic ring—with hydroxyl, pyrazolyl, and nitro groups in specific ortho- and meta-positions—is a primary challenge. The electronic properties of these substituents heavily influence the reactivity and selectivity of subsequent transformations. Therefore, the order and method of their introduction are critical for a successful synthesis.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to chelate a strong organolithium base, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, installing a functional group exclusively at the targeted site. wikipedia.org

In the context of phenolic scaffolds, the hydroxyl group itself, or more commonly a protected version, can act as a DMG. uwindsor.ca Common protecting groups that also serve as effective DMGs include carbamates and methoxymethyl (MOM) ethers. harvard.edu The general principle involves the interaction of the heteroatom in the DMG with the lithium cation of an alkyllithium base (e.g., n-BuLi, s-BuLi), which positions the base to abstract a proton from the nearest ortho-position. wikipedia.orgbaranlab.org

Table 1: Common Directing Metalation Groups (DMGs) for Phenolic Systems

| Directing Group (DMG) | Protecting Group Function | Relative Directing Strength | Common Bases |

|---|---|---|---|

| -OH / -O⁻ | No (requires excess base) | Moderate | n-BuLi, s-BuLi |

| -OCH₃ | Yes | Moderate | n-BuLi, s-BuLi |

| -OCH₂OCH₃ (MOM) | Yes | Strong | s-BuLi, t-BuLi |

For the synthesis of precursors to 2-(4-fluoro-1-pyrazolyl)-6-nitrophenol, DoM could be envisioned to introduce one of the key substituents at an early stage. For example, a protected 2-fluorophenol (B130384) could be subjected to DoM to introduce a group that is later converted into the pyrazole (B372694) or nitro moiety. The choice of base is crucial, with stronger bases like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) often required, sometimes in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase reactivity. baranlab.orgharvard.edu

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halogen. nih.gov

This pathway is highly relevant for the synthesis of the target compound. A plausible strategy involves the reaction of a fluorinated and nitrated benzene (B151609) precursor with 4-fluoropyrazole. For instance, a molecule like 1,2-difluoro-3-nitrobenzene or 2,6-difluoronitrobenzene could serve as the electrophilic partner. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often superior to other halogens. The presence of the nitro group provides the necessary activation for the substitution to occur.

In a hypothetical synthesis, 4-fluoropyrazole would act as the nucleophile, attacking the carbon atom bearing a fluorine atom that is ortho to the nitro group. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole N-H, increasing its nucleophilicity.

Table 2: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction Rate | Example/Reason |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Increases rate | A nitro group stabilizes the negative charge in the Meisenheimer complex. |

| Leaving Group | F > Cl > Br > I | The rate-determining step is often the attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic. |

| Solvent | Polar aprotic solvents are preferred | Solvents like DMF, DMSO, or acetonitrile (B52724) can solvate the cation of the base without solvating the nucleophile, enhancing its reactivity. |

| Nucleophile | Stronger nucleophiles react faster | The basicity and polarizability of the nucleophile are key factors. |

The regioselectivity of the substitution is dictated by the position of the activating EWG. The nitro group in a precursor like 1,2-difluoro-3-nitrobenzene would preferentially activate the fluorine at the C2 position for substitution by the incoming pyrazole nucleophile.

The introduction of a nitro group onto a phenolic ring is a classic electrophilic aromatic substitution reaction. However, achieving regioselectivity, particularly in a polysubstituted system, can be challenging. The hydroxyl group is a strong ortho-, para-directing group, while halogens are also ortho-, para-directing but deactivating.

When nitrating a precursor such as 4-fluorophenol (B42351), a mixture of ortho- and para-nitro isomers is typically formed. rsc.org The nitration of 4-fluorophenol can lead to the formation of 4-fluoro-2-nitrophenol. rsc.orgdtic.mil However, controlling the reaction to favor the desired 2-nitro isomer over other products requires careful selection of nitrating agents and conditions.

Common nitrating systems include:

Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating agent but can lead to over-nitration and oxidation, often resulting in low yields for sensitive phenol (B47542) substrates.

Dilute Nitric Acid: Milder conditions that can provide better selectivity for mononitration of phenols.

Metal Nitrates: Reagents like copper(II) nitrate (B79036) or iron(III) nitrate in organic solvents can offer improved regioselectivity and milder reaction conditions compared to mixed acid. ijcce.ac.ir

Zincke Method: This method involves the reaction of phenols with nitrous acid (generated in situ from sodium nitrite) to form nitrosophenols, which are then oxidized to nitrophenols. acs.orggoogle.com This can be a high-yielding route for specific isomers, for example, producing 2-fluoro-4-nitrophenol (B1220534) from 2-fluorophenol. google.com

For a substrate already containing a bulky pyrazolyl group at the 2-position, direct nitration would likely be directed to the position para to the hydroxyl group (C4) or the other ortho position (C6). Steric hindrance from the existing pyrazolyl substituent would strongly favor nitration at the C6 position, making this a viable strategy for the final step in the synthesis.

Synthesis of Pyrazole Ring Systems and Their Integration into Aromatic Structures

The most common and versatile method for synthesizing pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov

To obtain 4-fluoropyrazole, a fluorinated three-carbon building block is required. A general approach involves the condensation of a 2-fluoro-1,3-dicarbonyl compound with hydrazine. researchgate.net Alternative precursors include fluorinated α,β-unsaturated ketones or aldehydes. For example, (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde can react with hydrazine in aqueous ethanol (B145695) to form 4-fluoro-1H-pyrazole. chemicalbook.com Multicomponent reactions have also been developed, where, for instance, a Michael addition/cyclocondensation sequence with hydrazine can yield 4-fluoropyrazoles. beilstein-journals.orgnih.gov

Other synthetic strategies include:

Direct Fluorination: Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce a fluorine atom at the C4 position of a pre-existing pyrazole ring. researchgate.netthieme-connect.de This "late-stage fluorination" approach can be highly efficient but may require optimization depending on the substituents already present on the pyrazole. mdpi.com

Flow Chemistry: Continuous flow processes have been developed for the synthesis of 4-fluoropyrazole derivatives from diketones, fluorine gas, and hydrazine, offering a scalable and controlled synthetic route. tib.eu

Connecting the 4-fluoropyrazole ring to the phenolic scaffold is typically achieved via transition-metal-catalyzed cross-coupling reactions, which are indispensable tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming aryl C-N bonds and is ideally suited for coupling an aryl halide with an N-H containing heterocycle like 4-fluoropyrazole. wikipedia.orglibretexts.org In this approach, a suitably functionalized phenol precursor bearing a halogen (e.g., 2-bromo-6-nitrophenol (B84729) or 2-iodo-6-nitrophenol) would be reacted with 4-fluoropyrazole. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net The choice of ligand is critical for the reaction's success and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP or DPEPhos. wikipedia.org Microwave irradiation can often be used to accelerate these coupling reactions. nih.gov

Suzuki-Miyaura Coupling: While typically used for C-C bond formation, the Suzuki reaction can also be adapted for C-N coupling, though it is less common than the Buchwald-Hartwig amination for this purpose. A more conventional Suzuki approach would involve coupling a pyrazoleboronic acid (or ester) with an aryl halide. This method is highly effective for creating aryl-pyrazole linkages. nih.govnih.govacs.org The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields. rsc.org

Table 3: Representative Conditions for Aryl-Pyrazole Coupling Reactions

| Reaction Type | Aryl Partner | Pyrazole Partner | Catalyst/Ligand | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Aryl Bromide/Iodide | 4-Fluoro-1H-pyrazole | Pd(dba)₂ / XPhos or tBuDavePhos | K₂CO₃, Cs₂CO₃, or NaOtBu | Toluene or Dioxane | 80-110 °C or MW irradiation nih.gov |

| Suzuki-Miyaura | Aryl Bromide/Iodide | 4-Fluoropyrazole-1-boronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O or DME | 80-100 °C |

| Chan-Lam Coupling | Arylboronic acid | 4-Fluoro-1H-pyrazole | Cu(OAc)₂ | Pyridine (B92270) or Et₃N | CH₂Cl₂ or MeOH | Room Temp to Reflux, often in air nih.gov |

The Chan-Lam reaction, a copper-catalyzed N-arylation of azoles with arylboronic acids, provides an alternative to palladium-based methods. nih.gov This reaction can often be performed under milder conditions, sometimes open to the air, and offers a complementary approach for constructing the crucial aryl-pyrazole bond. nih.gov

Multi-Component Reactions (MCRs) and Cascade Processes in Compound Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for the synthesis of complex molecules like this compound and its analogues. nih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. mdpi.com Cascade processes, on the other hand, involve a sequence of intramolecular reactions, often triggered by a single event, that proceed without the need for isolating intermediates.

For the assembly of the target compound's core structure, a hypothetical MCR approach could involve the condensation of a suitably substituted nitrophenol derivative, a fluorinated pyrazole precursor, and potentially a third component to modify the scaffold. For instance, a one-pot synthesis could be envisioned where a nitrophenol hydrazine reacts with a fluorinated β-diketone, leading directly to the desired pyrazole-phenol linkage. The efficiency of such MCRs can often be enhanced through the use of catalysts, including novel nanocatalysts like Co3O4, which can also be recycled, adding to the sustainability of the process. frontiersin.org

The synthesis of related heterocyclic systems, such as pyrano[2,3-c]pyrazoles, has been successfully achieved through four-component reactions involving aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile. mdpi.com This highlights the potential of MCRs to construct complex heterocyclic frameworks in a single step. By adapting these principles, a convergent synthesis of this compound analogues could be designed, significantly reducing the number of synthetic steps compared to traditional linear syntheses.

Interactive Data Table: Representative Multi-Component Reactions for Pyrazole Synthesis

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |

| Hydrazine Hydrate | β-Ketoester | Aldehyde | Piperidine, Aqueous Medium | Pyrano[2,3-c]pyrazole | mdpi.com |

| Phenylhydrazine | Ethyl Acetoacetate | Malononitrile | Co3O4 Nanoparticles, Water/Ethanol | Pyrano[2,3-c]pyrazole | frontiersin.org |

| 1,2-Diphenylpyrazolidine-3,5-dione | Ethyl 2-fluoroacetoacetate | Aromatic Aldehyde | Ammonium Acetate, EtOH | Spiro-pyrazole-pyridine | thieme-connect.de |

This table presents examples of MCRs used to synthesize pyrazole-containing heterocycles, illustrating the types of reactants and conditions that could be adapted for the synthesis of this compound analogues.

Green Chemistry Principles and Sustainable Synthetic Routes Development

The development of sustainable synthetic routes is a cornerstone of modern chemical research, guided by the principles of green chemistry. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. sruc.ac.ukresearchgate.net The application of green chemistry to the synthesis of this compound and its analogues can significantly enhance the environmental profile of the manufacturing process.

Key green chemistry strategies applicable to the synthesis of fluorinated pyrazole derivatives include the use of alternative energy sources like microwave irradiation and ultrasonic irradiation. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of pyrazole derivatives, often in eco-friendly solvents like water-ethanol mixtures. dut.ac.za Similarly, ultrasonic irradiation has been employed for the synthesis of fluorinated pyrazoles, leading to good to excellent yields. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of water or water-ethanol mixtures as a reaction medium is highly desirable due to their low cost, non-toxicity, and minimal environmental impact. nih.gov Furthermore, the development of catalyst-free reaction conditions or the use of recyclable and environmentally benign catalysts, such as Co3O4 nanoparticles, aligns with the principles of green chemistry. frontiersin.orgdut.ac.za

Sustainable synthetic routes also emphasize atom economy, which is inherently addressed by the use of MCRs. nih.gov By designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, waste generation is minimized.

Interactive Data Table: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Synthesis | Advantages | Reference |

| Alternative Energy Source | Microwave Irradiation | Faster reaction times, higher yields, reduced pollution. researchgate.net | dut.ac.za |

| Alternative Energy Source | Ultrasonic Irradiation | Good to excellent yields in the synthesis of fluorinated pyrazoles. nih.gov | nih.gov |

| Benign Solvents | Water/Ethanol Mixture | Non-toxic, low cost, environmentally friendly. nih.gov | dut.ac.za |

| Recyclable Catalysts | Co3O4 Nanoparticles | Can be reused multiple times without significant loss of efficiency. frontiersin.org | frontiersin.org |

| Atom Economy | Multi-Component Reactions | High efficiency and reduced waste generation. nih.gov | mdpi.com |

This table summarizes key green chemistry principles and their application in the synthesis of heterocyclic compounds, which can be strategically applied to the sustainable production of this compound and its analogues.

Explorations in Chemical Reactivity and Mechanistic Pathways of 2 4 Fluoro 1 Pyrazolyl 6 Nitrophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is central to the molecule's character, with its reactivity profoundly affected by the electronic influence of the adjacent nitro and pyrazolyl groups.

Deprotonation and Anion Formation

The phenolic hydroxyl group of 2-(4-fluoro-1-pyrazolyl)-6-nitrophenol is markedly acidic due to the presence of two potent electron-withdrawing groups: the nitro group and the 4-fluoro-1-pyrazolyl substituent. These groups stabilize the conjugate base (the phenoxide anion) that forms upon deprotonation.

The stability of the anion is enhanced through two primary mechanisms:

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group, along with the fluorine and nitrogen atoms of the pyrazolyl ring, pull electron density away from the phenolic ring through the sigma bonds. This delocalization of negative charge makes the phenoxide anion more stable.

Resonance Effect: The nitro group, being ortho to the hydroxyl group, can directly delocalize the negative charge of the phenoxide anion onto its oxygen atoms through resonance. This delocalization significantly stabilizes the anion, thereby increasing the acidity of the parent phenol (B47542).

This increased acidity is a well-documented phenomenon in nitrophenols. wikipedia.org For instance, the pKa of phenol is approximately 9.98, whereas the pKa of 2-nitrophenol (B165410) is 7.23, and that of 2,4-dinitrophenol (B41442) is significantly lower at 4.11. researchgate.netstackexchange.comstackexchange.com The addition of the second electron-withdrawing pyrazolyl group is expected to lower the pKa of this compound even further compared to 2-nitrophenol.

| Compound | pKa Value |

|---|---|

| Phenol | ~9.98 |

| 2-Nitrophenol | ~7.23 |

| 4-Nitrophenol | ~7.14 |

| 2,4-Dinitrophenol | ~4.11 |

| This compound | Estimated < 7.2 |

Electrophilic Aromatic Substitution on the Phenol Ring

Electrophilic aromatic substitution on the phenol ring of this compound is complex due to the competing directing effects of the existing substituents. The phenol ring has two available positions for substitution, at C4 and C5.

The directing effects are as follows:

Hydroxyl (-OH) Group: A strongly activating, ortho-, para- directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it.

Nitro (-NO₂) Group: A strongly deactivating, meta- directing group. It withdraws electron density from the ring, making it less susceptible to electrophilic attack.

Pyrazolyl Group: Pyrazole (B372694) itself can undergo electrophilic substitution, typically at the C4 position. rrbdavc.orgscribd.com When attached to a phenyl ring, it generally acts as a deactivating group due to its electron-withdrawing nature.

Oxidation Pathways

The phenol ring, particularly when activated by a hydroxyl group, is susceptible to oxidation. The oxidation of nitrophenols can proceed through various pathways depending on the oxidant and reaction conditions. acs.orgpsu.edu Studies on substituted phenols have shown that they can be oxidized to form products such as quinones, catechols, or undergo ring-opening to form smaller aliphatic acids. researchgate.netresearchgate.net

Potential oxidation pathways for this compound could involve:

Formation of Quinone-like Structures: Mild oxidation could potentially lead to the formation of a corresponding ortho-benzoquinone derivative.

Hydroxylation: Reaction with powerful oxidizing agents like hydroxyl radicals could introduce additional hydroxyl groups onto the aromatic ring.

Ring Cleavage: Under aggressive conditions, such as with strong oxidants or in advanced oxidation processes, the aromatic ring can be cleaved, leading to the formation of smaller, more highly oxidized organic fragments. mdpi.com

The rate and products of oxidation are heavily influenced by the nature of the substituents. Electron-withdrawing groups like the nitro group can make the ring more resistant to oxidation compared to phenol itself. researchgate.net

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction Reactions to Amine Derivatives

One of the most common and synthetically useful reactions of aromatic nitro compounds is their reduction to the corresponding primary amine. The reduction of the nitro group in this compound would yield 6-amino-2-(4-fluoro-1-pyrazolyl)phenol. This transformation can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel. It is often a clean and efficient method.

Metals in Acidic Media: Reagents such as tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl or acetic acid, and zinc (Zn) in acid are classic and effective methods for this reduction. These reactions proceed via a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

| Reagent | Conditions | Typical Outcome |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂, solvent (e.g., ethanol (B145695), ethyl acetate) | High yield of amine |

| Fe / HCl or NH₄Cl | Aqueous, often heated | Effective and economical |

| SnCl₂ / HCl | Aqueous acidic solution | Good for sensitive substrates |

| NaBH₄ with catalyst | Requires a catalyst (e.g., NiCl₂, CoCl₂) | Milder conditions |

The presence of the pyrazole ring and the fluorine atom are generally stable under these reducing conditions, making the selective reduction of the nitro group feasible. preprints.org

Nucleophilic Addition to the Nitro Group

While direct nucleophilic attack on the nitrogen atom of the nitro group is not a typical reaction pathway, the nitro group plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr) . libretexts.org The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

This attack typically occurs at the ortho and para positions relative to the nitro group. libretexts.org In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring that contains a suitable leaving group (like a halide). This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group restores the aromaticity.

In the case of this compound, there are no leaving groups at the positions activated by the nitro group (the pyrazolyl substituent at C2 and the hydroxyl group at C6 are not good leaving groups). However, if a good leaving group were present at the C4 position, the nitro group at C6 would help activate that position for SNAr. It is also possible for strong nucleophiles to add to the ring to form stable Meisenheimer-type adducts without subsequent substitution, particularly in related polynitrated pyrazole systems. acs.orgosti.govacs.org

Reactivity and Stability of the Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is significantly influenced by the substituents attached to it. In the case of this compound, the pyrazole ring is substituted at the N1 position with a 2-nitrophenyl group and at the C4 position with a fluorine atom.

Electrophilic Substitution: The pyrazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing 2-nitrophenyl group at the N1 position is expected to deactivate the pyrazole ring towards electrophilic attack. In N-arylpyrazoles, electrophilic substitution typically occurs at the C4 position if it is unsubstituted. rrbdavc.org Since the C4 position in the target molecule is already occupied by a fluorine atom, electrophilic substitution on the pyrazole ring would be directed to the C3 or C5 positions. The directing effect of the N-aryl group and the existing fluorine atom would need to be considered. It has been shown that electrophilic substitution on N-phenylpyrazolines can occur at the para-position of the N-phenyl group, indicating that the phenyl ring can be more reactive than the pyrazoline ring in some cases. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring itself is generally difficult unless activated by strong electron-withdrawing groups or the presence of a good leaving group. The fluorine atom at the C4 position could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. The electron-withdrawing nature of the N-(2-nitrophenyl) group would facilitate such a reaction.

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. researchgate.netresearchgate.net The pyrazole moiety possesses two nitrogen atoms, N1 and N2. The N1 atom is substituted with the 2-nitrophenyl group, making it a tertiary amine-like nitrogen and generally less available for coordination due to steric hindrance and its involvement in the aromatic system. The N2 atom, being a pyridine-like nitrogen, is the primary site for coordination with metal ions.

The coordination ability of the N2 atom is influenced by the electronic properties of the substituents on the pyrazole ring. The electron-withdrawing 2-nitrophenyl group at N1 would decrease the electron density on the pyrazole ring, thereby reducing the basicity and donor strength of the N2 nitrogen atom. This effect could influence the stability and properties of the resulting metal complexes. pen2print.org Pyrazole-based chelating ligands can form various coordination geometries and nuclearities with metal ions. researchgate.net In some cases, pyrazolone (B3327878) ligands containing a pyridine (B92270) ring have been shown to coordinate in an unusual N,O-chelating fashion, highlighting the diverse coordination possibilities. unicam.it The presence of the nitro group on the phenyl ring could also potentially lead to coordination involving one of the oxygen atoms of the nitro group, leading to chelation.

Table 1: Expected Coordination Behavior of this compound

| Feature | Expected Behavior | Rationale |

| Primary Coordination Site | Pyrazole N2 Nitrogen | Pyridine-like nitrogen with an available lone pair. |

| Influence of N1-substituent | Reduced Donor Strength | The electron-withdrawing 2-nitrophenyl group decreases electron density on the pyrazole ring. pen2print.org |

| Potential for Chelation | Possible | The ortho-nitro group on the phenyl ring could potentially coordinate through an oxygen atom, forming a chelate with the N2 nitrogen. |

| Steric Effects | Moderate | The 2-nitrophenyl group may impart some steric hindrance around the N2 coordination site. |

Role of the Fluorine Atom in Modulating Reactivity and Selectivity

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netresearchgate.netolemiss.edu In this compound, the fluorine atom at the C4 position of the pyrazole ring is expected to exert a strong influence on the molecule's reactivity and selectivity.

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect). This effect further deactivates the pyrazole ring towards electrophilic attack and makes it more susceptible to nucleophilic attack, particularly at the fluorine-bearing C4 carbon. The C-F bond is generally strong, but in an activated system, it can act as a leaving group in nucleophilic aromatic substitution reactions.

Furthermore, the presence of fluorine can influence the regioselectivity of reactions. For instance, in deprotonation reactions of N-aryl pyrazoles, the acidity of the C-H bonds is affected by the substituents, which in turn directs metallation to specific positions. researchgate.net While the C4 position is substituted, the electronic influence of the fluorine atom would be transmitted throughout the ring, affecting the acidity of the C3-H and C5-H protons.

Table 2: Influence of the Fluorine Atom on Reactivity

| Property | Effect of Fluorine | Mechanism |

| Electrophilic Substitution | Deactivation | Strong negative inductive effect (-I) withdraws electron density from the pyrazole ring. |

| Nucleophilic Substitution | Activation | The C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of fluorine. |

| Acidity of C-H bonds | Increased | The inductive effect of fluorine increases the acidity of the remaining C-H protons on the pyrazole ring. researchgate.net |

| Metabolic Stability | Increased | The C-F bond is generally more stable to metabolic cleavage compared to a C-H bond. olemiss.edu |

Computational Mechanistic Studies of Key Reactions

While no specific computational mechanistic studies have been reported for this compound, Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. mdpi.commdpi.com For the title compound, DFT studies could provide valuable insights into several key aspects of its reactivity.

DFT calculations on N-aryl pyrazoles have been used to determine the C-H acidities and to rationalize the outcomes of deprotonation and subsequent functionalization reactions. researchgate.net Similar studies on this compound could predict the most acidic proton and the likely sites of metallation.

Furthermore, computational studies can model the transition states of electrophilic and nucleophilic substitution reactions, providing information on activation energies and reaction pathways. For nucleophilic aromatic substitution on the nitrophenyl ring, DFT studies have been employed to understand the mechanism and the factors controlling the reaction rate. mdpi.com Such calculations could clarify whether nucleophilic attack is more likely to occur on the pyrazole or the nitrophenyl ring.

The coordination behavior of the molecule could also be investigated using DFT. Calculations can determine the preferred coordination modes, binding energies with different metal ions, and the electronic structure of the resulting complexes. unicam.it This would be particularly useful in understanding the interplay between the pyrazole N2 and the nitro group's oxygen atoms in metal coordination.

Table 3: Potential Applications of Computational Studies on this compound

| Area of Study | Computational Method | Potential Insights |

| Electrophilic/Nucleophilic Substitution | DFT (Transition State Search) | Reaction barriers, regioselectivity, and mechanistic pathways. mdpi.com |

| Acidity and Metallation | DFT (pKa calculation) | Identification of the most acidic proton and prediction of regioselectivity in deprotonation reactions. researchgate.net |

| Coordination Chemistry | DFT (Geometry Optimization, Binding Energy) | Preferred coordination sites, stability of metal complexes, and electronic structure. unicam.it |

| Electronic Properties | DFT (Molecular Orbital Analysis) | Understanding the influence of substituents on the electronic distribution and reactivity. mdpi.com |

Despite a comprehensive search for scientific literature and spectral data, no specific experimental or theoretical characterization data for the compound "2-(4--Fluoro-1-pyrazolyl)-6-nitrophenol" could be located. As a result, the following article cannot be generated with scientifically accurate, detailed research findings and data tables as requested.

The provided outline requires an in-depth analysis of advanced spectroscopic and crystallographic data, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis using multi-dimensional techniques (COSY, HSQC, HMBC) and ¹⁹F NMR.

Vibrational Spectroscopy: Functional group assignment and intermolecular interaction analysis using Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigation of electronic transitions and conjugation.

Without access to published research detailing these specific analyses for "this compound," any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified advanced characterization methodologies cannot be provided at this time. Further research and publication of the spectral properties of this compound are needed before such an article can be accurately written.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Mass Spectrometry for Elucidation of Fragmentation Pathways and Molecular Mass Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns under ionization. For 2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol (Molecular Formula: C₉H₅FN₄O₃), the exact molecular mass can be calculated and confirmed. Upon ionization, typically through Electron Ionization (EI), the molecule would form a molecular ion (M⁺•), which then undergoes a series of characteristic fragmentation events.

The fragmentation pathways are predictable based on the behavior of its constituent moieties: the nitrophenol ring and the fluoropyrazole ring. Nitroaromatic compounds commonly exhibit losses of nitro-related groups, such as NO₂ (46 Da) and NO (30 Da). nih.gov The pyrazole (B372694) ring is known to undergo characteristic cleavage, often involving the expulsion of stable molecules like HCN (27 Da) or the N₂ radical. researchgate.netrsc.org

Key predicted fragmentation steps for this compound would include:

Loss of the Nitro Group: A primary fragmentation would likely be the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a significant fragment ion [M - 46]⁺.

Loss of Nitric Oxide: Another common pathway for nitroarenes is the loss of a nitric oxide radical (•NO), which would produce an [M - 30]⁺ fragment. This often involves a rearrangement where an oxygen atom remains on the aromatic ring.

Pyrazole Ring Fragmentation: The fluoropyrazole ring would likely fragment through the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for pyrazoles. researchgate.net Further fragmentation could involve the cleavage of the nitrogen-nitrogen bond.

Sequential Losses: A combination of these events would lead to a cascade of smaller fragment ions, providing a detailed fingerprint of the molecule's structure. For instance, the initial [M - NO₂]⁺ fragment could subsequently lose HCN.

These fragmentation patterns allow for the unambiguous confirmation of the compound's structure by piecing together the masses of the lost neutral fragments and the resulting charged ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion Description | Proposed Neutral Loss | m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | 236.03 |

| Loss of Nitric Oxide | •NO | 206.03 |

| Loss of Nitrogen Dioxide | •NO₂ | 190.04 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Assembly

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure for this compound has not been reported, its molecular architecture and supramolecular assembly can be inferred from crystallographic studies of analogous nitrophenyl-pyrazole derivatives and nitrophenols. acs.orguned.esspast.org

Supramolecular Assembly: In the crystal lattice, molecules of this compound would arrange themselves into a higher-order structure through various non-covalent interactions. The primary interactions governing this supramolecular assembly would likely be:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would likely form intermolecular hydrogen bonds with acceptor atoms on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring. nih.gov

π-π Stacking: The electron-rich pyrazole ring and the electron-deficient nitrophenol ring create an ideal system for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. niscpr.res.in

C-H···O and C-H···F Interactions: Weaker hydrogen bonds, such as those between aromatic C-H groups and the oxygen atoms of the nitro group or the fluorine atom, would also play a crucial role in stabilizing the crystal packing. nih.gov

These combined interactions dictate the crystal's morphology, density, and stability. The detailed analysis of these interactions provides insight into the compound's solid-state properties and potential for polymorphism.

Table 2: Expected Crystallographic and Supramolecular Interaction Data

| Parameter | Predicted Feature/Interaction | Involved Moieties |

|---|---|---|

| Intramolecular Interaction | Hydrogen Bond | Phenolic -OH and Nitro O or Pyrazole N |

| Intermolecular Interaction | Hydrogen Bond | Phenolic -OH (donor) and Nitro O (acceptor) |

| Intermolecular Interaction | π-π Stacking | Pyrazole ring and Nitrophenol ring |

| Intermolecular Interaction | Weak Hydrogen Bond | Aromatic C-H (donor) and Nitro O / Fluoro F (acceptor) |

Computational and Theoretical Investigations of 2 4 Fluoro 1 Pyrazolyl 6 Nitrophenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized molecular geometry and electronic properties of 2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to provide a balance between computational cost and accuracy for molecules of this size. ekb.egiaea.org

These calculations can predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole (B372694) derivatives, the planarity of the pyrazole and phenyl rings is a significant factor in their electronic properties. ekb.eg In this compound, the dihedral angle between the phenol (B47542) ring and the pyrazole ring would be a critical parameter influencing the extent of π-conjugation. The presence of the bulky nitro group and the pyrazolyl moiety at the ortho positions of the phenol ring likely induces some degree of steric hindrance, leading to a non-planar conformation.

Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. Both DFT and ab initio calculations are foundational for the analyses discussed in the subsequent sections. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. taylorandfrancis.com A smaller gap generally implies higher reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and pyrazole rings, which act as electron-donating groups. The LUMO, conversely, is likely to be centered on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the phenoxy-pyrazolyl moiety to the nitro group upon electronic excitation.

The HOMO-LUMO gap for similar aromatic nitro compounds is typically in a range that allows for absorption in the UV-visible region. imist.ma The presence of the fluorine atom on the pyrazole ring can also modulate the energies of the frontier orbitals, potentially affecting the molecule's reactivity and spectral properties.

Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Substituted Nitrophenol Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 2.0 eV |

| Chemical Hardness (η) | 2.25 eV |

| Electronegativity (χ) | 4.25 eV |

Note: The data in this table is illustrative for a substituted nitrophenol derivative and may not represent the exact values for this compound.

Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netproteopedia.orgmdpi.com The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these as the primary sites for electrophilic interactions. The hydrogen atom of the hydroxyl group and the regions around the aromatic protons are expected to exhibit a positive potential, making them susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding and crystal packing.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer, hyperconjugative interactions, and lone pair delocalization. researchgate.netnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of intramolecular and intermolecular interactions. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. springerprofessional.deresearchgate.netresearchgate.net NLO materials have applications in various fields, including telecommunications and optical data storage. The key parameters for NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β). ku.ac.ae

The push-pull nature of this molecule, with the electron-donating pyrazolyl-phenol moiety and the electron-withdrawing nitro group, is a common design strategy for enhancing NLO response. ekb.eg Computational methods, such as DFT, can predict the values of α and β. A large β value is indicative of a strong NLO response. rsc.org The predicted NLO properties of this compound are expected to be significant due to its asymmetric electronic structure and the presence of strong donor and acceptor groups.

Table 2: Calculated NLO Properties for a Representative Pyrazoline Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | 5.6 D |

| Polarizability (α) | 250 |

| First Hyperpolarizability (β) | 1200 |

Note: The data in this table is for a representative pyrazoline derivative and serves as an illustrative example. Actual values for this compound may differ.

Conformational Analysis and Intramolecular Hydrogen Bonding Studies

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond connecting the phenol and pyrazole rings, and the orientation of the hydroxyl group. Due to the ortho positioning of the nitro and pyrazolyl groups, steric hindrance plays a significant role in determining the most stable conformation.

A key structural feature of this molecule is the potential for strong intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. doubtnut.comresearchgate.netdoubtnut.comaskfilo.com This type of hydrogen bond is common in ortho-nitrophenols and significantly influences their physical and chemical properties. doubtnut.comacs.org The formation of this six-membered hydrogen-bonded ring enhances the planarity of the nitro-phenol fragment and affects the acidity of the phenolic proton. Computational studies can quantify the strength of this hydrogen bond by analyzing the bond length, bond angle, and the energy difference between the hydrogen-bonded and non-hydrogen-bonded conformers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule in a condensed phase, such as in a solvent or a solid state. pku.edu.cnnih.gov MD simulations model the movement of atoms and molecules over time based on a force field, providing information on conformational changes, solvation effects, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be used to study its behavior in different solvents, analyzing how solvent molecules interact with the various functional groups and influence its conformational preferences. In the context of materials science, MD simulations could predict how the molecules pack in a crystal lattice and the nature of the intermolecular forces that govern the crystal structure. Furthermore, simulations could explore the dynamics of photochemical processes, such as excited-state intramolecular proton transfer, which has been observed in related nitrophenol compounds. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netliverpool.ac.uk For the compound this compound, QSPR models can offer predictive insights into its behavior without the need for extensive experimental testing. researchgate.net These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties.

The development of a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, in studies of pyrazole derivatives, descriptors such as molecular volume and the number of multiple bonds have been shown to be significant in predicting biological activity. shd-pub.org.rs Similarly, research on phenolic compounds has utilized parameters like the heat of formation and the energy of molecular orbitals to estimate properties such as antioxidant activity. nih.gov

Once a comprehensive set of descriptors is generated for a series of related compounds, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are employed to build the QSPR model. acs.org The goal is to create a robust and predictive model that can accurately estimate a particular property of interest, such as solubility, lipophilicity (logP), or a specific biological activity, for new or untested compounds like this compound.

The predictive power of QSPR models for compounds containing pyrazole, fluoro, and nitro functionalities has been demonstrated in various studies. For example, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed for pyrazole derivatives to predict their efficacy as enzyme inhibitors or anticancer agents. acs.orgresearchgate.net In these studies, descriptors related to the steric and electronic properties of the molecules were often found to be crucial for the observed activity. Furthermore, QSPR studies on fluorinated and nitrated phenols have provided insights into their physicochemical characteristics and environmental fate. nih.govresearchgate.net

The following interactive data tables illustrate the types of molecular descriptors that would be relevant in a QSPR study of this compound and how they might correlate with a predicted property.

Table 1: Representative Molecular Descriptors for QSPR Analysis

| Descriptor Type | Descriptor Name | Description | Potential Influence on Properties |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences properties like boiling point and solubility. |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecule. | Can correlate with various physicochemical properties. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for intermolecular interactions and solubility. |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Affects solubility in polar solvents and intermolecular forces. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

Table 2: Illustrative QSPR Model for a Hypothetical Property (e.g., Aqueous Solubility)

This table provides a hypothetical example of how a QSPR model might predict a property like aqueous solubility based on a set of calculated descriptors for a series of related compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Solubility (logS) |

| Analog 1 | 200.15 | 2.1 | 65.7 | -2.5 |

| Analog 2 | 215.20 | 2.5 | 68.2 | -2.8 |

| This compound | 225.15 | 2.3 | 75.4 | -2.6 (Predicted) |

| Analog 3 | 240.25 | 2.8 | 72.1 | -3.1 |

| Analog 4 | 255.30 | 3.2 | 78.9 | -3.5 |

By establishing such relationships, QSPR models can guide the design of new molecules with desired properties. For this compound, these models could be instrumental in predicting its behavior in various chemical and biological systems, thereby accelerating research and development while minimizing experimental effort. The insights gained from QSPR can help in understanding the structural features that are most influential in determining a specific property, which is invaluable for the targeted design of novel compounds. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation Studies of 2 4 Fluoro 1 Pyrazolyl 6 Nitrophenol As a Ligand

Design and Synthesis of Metal Complexes with Transition Metals

The design and synthesis of metal complexes with 2-(4-fluoro-1-pyrazolyl)-6-nitrophenol would likely involve the reaction of the deprotonated ligand with various transition metal salts. The synthesis of related pyrazole-based ligands and their metal complexes often involves condensation reactions to form Schiff bases, which are then reacted with metal salts such as chlorides or sulfates in a suitable solvent. The stoichiometry of the reactants, typically the metal-to-ligand ratio, plays a crucial role in determining the structure of the final complex. For instance, in the synthesis of other pyrazole-derived complexes, varying the metal-to-ligand ratio has led to the formation of different coordination compounds.

While specific synthetic procedures for this compound complexes are not detailed in the available literature, general methodologies for similar compounds suggest that the reaction would likely be carried out under reflux in a solvent like methanol (B129727) or ethanol (B145695). The choice of the transition metal (e.g., copper, cobalt, nickel, manganese) would be guided by the desired electronic and magnetic properties of the resulting complex. The synthesis of related transition metal complexes with pyrazole-containing ligands has been reported to yield crystalline products suitable for single-crystal X-ray diffraction studies.

Characterization of Coordination Modes (e.g., Phenolic Oxygen, Pyrazole (B372694) Nitrogens, Nitro Oxygen)

The ligand this compound possesses multiple potential coordination sites: the phenolic oxygen, the two nitrogen atoms of the pyrazole ring, and the oxygen atoms of the nitro group. The actual coordination mode would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Based on studies of similar ligands, it is anticipated that the phenolic oxygen would deprotonate and coordinate to the metal center. One or both of the pyrazole nitrogen atoms could also be involved in coordination. X-ray crystallography is the definitive method to determine the precise coordination environment. Spectroscopic techniques such as FT-IR can provide valuable insights into the coordination modes. For instance, a shift in the stretching frequency of the C=N bond of the pyrazole ring and the C-O bond of the phenol (B47542) group upon complexation would indicate their involvement in coordination to the metal ion.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are expected to be influenced by the choice of the transition metal and the coordination geometry. For instance, complexes with paramagnetic metal ions like Mn(II), Co(II), Ni(II), and Cu(II) would exhibit interesting magnetic behaviors.

Magnetic susceptibility measurements as a function of temperature would reveal the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers in polynuclear complexes. For example, studies on pyrazolyl-substituted nitronyl nitroxide radical complexes with transition metals have shown strong antiferromagnetic coupling between the metal ions and the radical ligands. mdpi.com The χMT vs. T plots for such complexes often show a decrease in χMT with decreasing temperature, indicative of antiferromagnetic interactions. mdpi.com

The electronic properties can be investigated using UV-Vis spectroscopy. The spectra of the complexes would likely show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. These electronic transitions provide information about the geometry and electronic structure of the complex.

Below is a hypothetical data table summarizing potential magnetic properties of such complexes based on findings for analogous compounds:

| Metal Ion | Expected Spin State | χMT at 300 K (cm³ K mol⁻¹) | J (cm⁻¹) | Magnetic Behavior |

| Mn(II) | High Spin (S=5/2) | ~4.375 | Negative | Antiferromagnetic |

| Co(II) | High Spin (S=3/2) | ~1.875 | Negative | Antiferromagnetic |

| Ni(II) | S=1 | ~1.00 | Negative | Antiferromagnetic |

| Cu(II) | S=1/2 | ~0.375 | Positive/Negative | Ferromagnetic or Antiferromagnetic |

Note: This table is illustrative and based on general knowledge of transition metal complexes. Actual values would need to be determined experimentally.

Reactivity and Catalytic Applications of Derived Metal Complexes

The presence of both a "hard" oxygen donor (phenolic) and "borderline" nitrogen donors (pyrazole) in the ligand could lead to complexes with interesting reactivity. The electronic effects of the fluoro and nitro substituents on the ligand backbone could also modulate the catalytic activity of the metal center. Protic pyrazole complexes have been shown to be effective catalysts for reactions such as the aerobic oxidation of phosphines and hydrogen evolution from formic acid. nih.gov It is plausible that complexes of this compound could exhibit similar catalytic potential.

Further research would be necessary to explore the specific reactivity and catalytic applications of these complexes in areas such as oxidation, reduction, and cross-coupling reactions.

Investigation of Biological Activity and Mechanistic Insights in Vitro and Computational Approaches

In vitro Antimicrobial Activity Studies

The pyrazole (B372694) nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial properties. nih.gov The incorporation of fluorine atoms and other substituents can significantly modulate this activity. nih.gov

Numerous studies have demonstrated that pyrazole derivatives are effective against both Gram-positive and Gram-negative bacteria. ekb.eg The antibacterial efficacy is often attributed to their ability to interfere with essential bacterial metabolic pathways. nih.gov For instance, certain novel pyrazole derivatives have shown significant activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg

Research on various pyrazole analogues has identified compounds with potent antibacterial effects. One study found that a pyrazole derivative exhibited exceptional activity against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin. nih.gov Another compound from the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Furthermore, N-(trifluoromethylphenyl) derivatives have proven to be potent inhibitors of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.78 μg/ml. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| N-(trifluoromethylphenyl) Pyrazole | MRSA (Gram-positive) | 0.78 μg/mL | nih.gov |

| Pyrazolone (B3327878) (PrPzO) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.25 mg/mL | banglajol.info |

| Pyrazolone (PhPzO) | Bacillus subtilis | 0.625 mg/mL | banglajol.info |

Fluoro-substituted pyrazoles have demonstrated a broad spectrum of biological activities, including notable antifungal properties. nih.govresearchgate.net Studies on fluorinated pyrazole aldehydes have shown their efficacy against various phytopathogenic fungi. For example, certain derivatives exhibited moderate to high inhibitory activity against Sclerotinia sclerotiorum and Fusarium culmorum. nih.govnih.gov One of the most active compounds, a 2-chlorophenyl derivative, showed inhibition rates of 43.07% and 46.75% against these fungi, respectively. nih.gov

Other research into pyrazole derivatives has also highlighted their potential as antifungal agents. A synthesized pyrazole compound was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, which was more potent than the standard drug Clotrimazole. nih.gov Another derivative showed equipotent activity against Microsporum audouinii with an MIC of 0.5 μg/mL, matching that of Clotrimazole. nih.gov

| Compound Class | Fungal Strain | Activity (MIC / % Inhibition) | Reference |

|---|---|---|---|

| Fluorinated Pyrazole Aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% | nih.gov |

| Fluorinated Pyrazole Aldehyde (H9) | Fusarium culmorum | 46.75% | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyrazole Derivative 3 | Microsporum audouinii | 0.5 μg/mL | nih.gov |

Antioxidant Potential and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are influenced by the number and position of hydroxyl groups and other substituents. frontiersin.org Pyrazole derivatives, particularly those containing a phenolic hydroxyl group, have been investigated for their ability to scavenge free radicals. nih.gov The antioxidant mechanism is often attributed to the ability of the phenolic group to donate a hydrogen atom to a radical, thereby neutralizing it. The nitrogen atoms within the pyrazole ring may also contribute to this radical-scavenging ability. nih.gov

Studies on dendritic antioxidants with a pyrazole core have shown their capacity to trap radicals such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH). nih.gov These compounds also demonstrated the ability to protect DNA from oxidation induced by AAPH radicals. nih.gov The combination of a pyrazole ring with a phenyl group can exert significant antioxidant effects, even with only a single phenolic hydroxyl group present. nih.gov Edaravone, a pyrazolinone-based compound, is a known free radical scavenger used therapeutically, highlighting the antioxidant potential of this class of heterocycles. mdpi.com

Enzyme Inhibition Studies (e.g., Carboxylesterase, DNA Gyrase)

The biological activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes.

Carboxylesterase: Carboxylesterase 2 (CES2) is a key enzyme in the metabolism of various drugs and lipids. nih.gov A series of pyrazolone compounds were synthesized and evaluated as novel inhibitors of CES2. One of the most potent compounds, 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, exhibited strong CES2 inhibition with an IC₅₀ value of 0.13 μM. nih.gov Kinetic studies revealed that this compound acts as a non-competitive inhibitor of the enzyme. nih.gov

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial drugs. mdpi.com It plays a crucial role in DNA replication and transcription. Several pyrazole derivatives have been identified as potential DNA gyrase inhibitors. nih.gov Computational studies have predicted that certain pyrazole compounds can bind effectively to the ATP-binding site of the GyrB subunit of DNA gyrase, suggesting a mechanism for their antibacterial action. biointerfaceresearch.com Schiff bases containing a pyrazole moiety have been evaluated as dual inhibitors of dihydrofolate reductase (DHFR) and DNA gyrase, with some showing potent inhibitory activity against S. aureus DNA gyrase. mdpi.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. amazonaws.comresearchgate.net This method provides valuable insights into the molecular basis of a compound's biological activity and helps elucidate protein-ligand interactions. nih.govnih.gov

Docking studies performed on pyrazole derivatives have revealed their potential to bind to the active sites of various enzymes. nih.gov For instance, simulations of pyrazole derivatives with DNA gyrase B of S. aureus have shown efficient binding, with some compounds exhibiting better binding abilities than existing drugs. These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site. biointerfaceresearch.comnih.gov

In studies of pyrazole-based inhibitors targeting human butyrylcholinesterase (hBuChE), a key enzyme in Alzheimer's disease, molecular docking showed that a fluorosulfate group on the pyrazole ring increased binding affinity through a π-sulfur interaction with a tryptophan residue (Trp82) in the active site. nih.gov Similarly, docking of CES2 inhibitors revealed that the pyrazolone core, along with various substituents, played important roles in binding to the enzyme's amino acid residues. nih.gov These computational models are crucial for understanding interaction patterns and guiding the design of more potent and selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyrazole derivatives, SAR analyses have provided key insights into how different structural modifications influence their efficacy.

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for activity. In a study of pyrazole-5-fluorosulfates as BuChE inhibitors, it was found that the substituent groups at the 1-, 3-, and 4-positions of the pyrazole ring all affected inhibitory activity. nih.gov Specifically, the aryl group at the 1-position and the substituent at the 3-position played important roles. nih.gov

Substituents on Phenyl Rings: For pyrazolone inhibitors of CES2, SAR analysis revealed that the introduction of a 4-methylphenyl group at one position, a 4-methylbenzyl group at another, and a cyclohexyl moiety were all beneficial for potent inhibition. nih.gov This indicates that both the electronic and steric properties of the substituents are crucial for effective binding to the target enzyme.

Development and Research on Derivatives and Structural Analogues of 2 4 Fluoro 1 Pyrazolyl 6 Nitrophenol

Design Principles for Modulating Electronic and Steric Properties

The design of analogues based on the 2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol scaffold is guided by established principles of medicinal chemistry aimed at fine-tuning the molecule's electronic and steric profile. The goal is to enhance desired activities, improve selectivity, and optimize pharmacokinetic properties.

Electronic Effects: The introduction of substituents with varying electronic properties (electron-donating or electron-withdrawing) is a primary strategy. The existing nitro group (-NO₂) is a strong electron-withdrawing group, significantly influencing the electron density of the phenol (B47542) ring. The fluorine atom on the pyrazole (B372694) ring also exerts a powerful inductive effect due to its high electronegativity. rsc.org Derivatives can be designed by introducing additional substituents on either the phenol or pyrazole ring. For example, adding an electron-donating group like a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group could counteract the electron-withdrawing effects, altering the molecule's interaction with biological targets. researchgate.net Conversely, adding further electron-withdrawing groups like a chloro (-Cl) or trifluoromethyl (-CF₃) group could enhance these effects. frontiersin.org

Steric Effects: The size and spatial arrangement of atoms (steric bulk) play a crucial role in how a molecule fits into a biological target, such as an enzyme's active site. The design process involves modifying the size of substituents to probe and optimize this interaction. For instance, replacing the fluorine atom with larger halogens like chlorine or bromine would increase steric hindrance. Similarly, adding alkyl or aryl groups at different positions on the pyrazole or phenol rings allows for systematic exploration of the target's binding pocket.

Systematic Synthesis of Substituted Derivatives

The systematic synthesis of a library of derivatives is essential for structure-activity relationship (SAR) studies. This involves versatile and robust chemical reactions that allow for the introduction of diverse functional groups.

The core synthesis of a pyrazole ring is typically achieved through the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govnih.gov To create analogues of this compound, one could start with a substituted nitrophenylhydrazine (B1144169) and react it with a fluorinated 1,3-dicarbonyl compound. By varying the substituents on both starting materials, a wide range of derivatives can be produced.

A plausible synthetic approach could involve the following steps:

Nitration of a Fluorophenol: Synthesis of the nitrophenol component can be achieved by the nitration of a corresponding fluorophenol. For example, 2-bromo-4-fluorophenol (B1268413) can be nitrated using a mixture of sulfuric and nitric acid to produce 2-bromo-4-fluoro-6-nitrophenol. google.com

Formation of the Pyrazole Ring: A common method for forming the pyrazole ring is the reaction of a hydrazine with a β-diketone. mdpi.com To generate fluorinated pyrazoles, fluorinated building blocks such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione can be used.

Coupling and Derivatization: Once the core pyrazole and nitrophenol structures are formed, further modifications can be made. For example, N-alkylation or N-arylation can modify the substituent on the pyrazole nitrogen. nih.gov Palladium-catalyzed cross-coupling reactions are also frequently used to add a variety of substituents to the pyrazole ring.